2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-ol 2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-ol
Brand Name: Vulcanchem
CAS No.: 2097966-25-9
VCID: VC3179718
InChI: InChI=1S/C13H11IN2O/c14-10-3-1-2-9(6-10)11-7-12(17)16-13(15-11)8-4-5-8/h1-3,6-8H,4-5H2,(H,15,16,17)
SMILES: C1CC1C2=NC(=CC(=O)N2)C3=CC(=CC=C3)I
Molecular Formula: C13H11IN2O
Molecular Weight: 338.14 g/mol

2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-ol

CAS No.: 2097966-25-9

Cat. No.: VC3179718

Molecular Formula: C13H11IN2O

Molecular Weight: 338.14 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-ol - 2097966-25-9

Specification

CAS No. 2097966-25-9
Molecular Formula C13H11IN2O
Molecular Weight 338.14 g/mol
IUPAC Name 2-cyclopropyl-4-(3-iodophenyl)-1H-pyrimidin-6-one
Standard InChI InChI=1S/C13H11IN2O/c14-10-3-1-2-9(6-10)11-7-12(17)16-13(15-11)8-4-5-8/h1-3,6-8H,4-5H2,(H,15,16,17)
Standard InChI Key VEYGREMNVGUMTB-UHFFFAOYSA-N
SMILES C1CC1C2=NC(=CC(=O)N2)C3=CC(=CC=C3)I
Canonical SMILES C1CC1C2=NC(=CC(=O)N2)C3=CC(=CC=C3)I

Introduction

2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-ol is a synthetic organic compound that belongs to the pyrimidine class. Pyrimidines are heterocyclic aromatic organic compounds, similar to benzene and pyridine, but with nitrogen atoms at positions 1 and 3 of the six-membered ring. The compound features a cyclopropyl group and a 3-iodophenyl group attached to the pyrimidine ring, which confers unique chemical and biological properties.

Synthesis and Preparation

The synthesis of 2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-ol typically involves multi-step organic reactions. These may include the formation of the pyrimidine ring, introduction of the cyclopropyl group, and finally, the attachment of the 3-iodophenyl moiety. Specific synthesis methods might involve palladium-catalyzed cross-coupling reactions for the introduction of the aryl group.

Biological and Chemical Activities

Pyrimidine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of iodine in the compound could enhance its interaction with biological targets due to iodine's ability to participate in halogen bonding, which might influence its pharmacokinetics and pharmacodynamics.

Biological ActivityPotential Impact
AntimicrobialInhibition of microbial growth
AntiviralInhibition of viral replication
AnticancerInhibition of cancer cell proliferation

Research Findings and Applications

While specific research findings on 2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-ol are not readily available, related compounds have shown promising biological activities. For instance, pyrimidine derivatives with halogenated phenyl groups have demonstrated potent antimicrobial and anticancer effects . The structural similarity suggests that 2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-ol might exhibit similar properties, warranting further investigation.

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